molecular formula C11H12O2 B1308347 3-[(3,4-Ethylenedioxy)phenyl]-1-propene CAS No. 58169-24-7

3-[(3,4-Ethylenedioxy)phenyl]-1-propene

Cat. No. B1308347
CAS RN: 58169-24-7
M. Wt: 176.21 g/mol
InChI Key: QMWOTQUTMIYGBF-UHFFFAOYSA-N
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Description

“3-[(3,4-Ethylenedioxy)phenyl]-1-propene” is an organic compound with the molecular formula C10H10O2 . It is also known as allylbenzene. It is a colorless liquid that has a sweet and spicy aroma similar to that of anise or licorice. It is used as a flavoring agent in food and beverages, as well as in perfumes, soaps, and other personal care products.


Synthesis Analysis

The synthesis of 3,4-ethylenedioxythiophenes, which are structurally similar to “3-[(3,4-Ethylenedioxy)phenyl]-1-propene”, involves replacing the 3,4-dimethoxy group of thiophene with ethylene glycol or glycerol residues, followed by cyclization .


Molecular Structure Analysis

The molecular structure of “3-[(3,4-Ethylenedioxy)phenyl]-1-propene” is characterized by a 3,4-ethylenedioxy group attached to a phenyl ring, which is further connected to a propene group . The molecular weight of this compound is 176.21 .


Physical And Chemical Properties Analysis

“3-[(3,4-Ethylenedioxy)phenyl]-1-propene” is a colorless liquid with a sweet and spicy aroma. Its molecular weight is 176.21 . More detailed physical and chemical properties were not found in the retrieved information.

Scientific Research Applications

Future Directions

The future directions of research involving “3-[(3,4-Ethylenedioxy)phenyl]-1-propene” and similar compounds could include their use in the development of medical biosensors and in the construction of durable biosensors modified with nanoAu particles . These applications leverage the high stability, high conductivity, and high transparency of poly (3,4-ethylenedioxythiophene) (PEDOT) and its derivatives .

properties

IUPAC Name

6-prop-2-enyl-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-3-9-4-5-10-11(8-9)13-7-6-12-10/h2,4-5,8H,1,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWOTQUTMIYGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398868
Record name 3-[(3,4-Ethylenedioxy)phenyl]-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-Ethylenedioxy)phenyl]-1-propene

CAS RN

58169-24-7
Record name 3-[(3,4-Ethylenedioxy)phenyl]-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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